molecular formula C7H7F2NO B13514853 2-(2,6-Difluoropyridin-4-yl)ethan-1-ol

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol

Cat. No.: B13514853
M. Wt: 159.13 g/mol
InChI Key: UMOQVLLNINHOTB-UHFFFAOYSA-N
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Description

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol . This compound features a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and an ethan-1-ol group at position 4. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Chemical Reactions Analysis

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The ethan-1-ol group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound’s interaction .

Comparison with Similar Compounds

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol can be compared with other fluorinated pyridine derivatives, such as:

The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2-(2,6-difluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c8-6-3-5(1-2-11)4-7(9)10-6/h3-4,11H,1-2H2

InChI Key

UMOQVLLNINHOTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)F)CCO

Origin of Product

United States

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